(Z)-2-(acetoxyimino)-N-(3-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
[(Z)-[3-[(3-fluorophenyl)carbamoyl]-8-methoxychromen-2-ylidene]amino] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O5/c1-11(23)27-22-19-15(18(24)21-14-7-4-6-13(20)10-14)9-12-5-3-8-16(25-2)17(12)26-19/h3-10H,1-2H3,(H,21,24)/b22-19- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZCYBDWPDFOBF-QOCHGBHMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C\1/C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(acetoxyimino)-N-(3-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article provides an overview of the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The compound belongs to the chromene family, characterized by a chromene core structure that is modified with various functional groups. The synthesis involves several steps, including the formation of the acetoxyimino group and the introduction of the 3-fluorophenyl and methoxy groups.
Synthesis Overview
- Starting Materials : Key precursors include chromene derivatives and fluorinated aromatic compounds.
- Synthetic Pathway : The synthesis typically involves:
- Formation of the acetoxyimino moiety through reaction with acetic anhydride.
- Introduction of the 3-fluorophenyl group via nucleophilic substitution.
- Final modifications to achieve the desired carboxamide functionality.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- HepG2 Cells : IC50 values ranging from 2.62 to 4.85 μM indicate potent activity comparable to established chemotherapeutics like doxorubicin .
- HeLa Cells : Similar potency was observed, suggesting a broad spectrum of anticancer activity.
Antimicrobial Properties
The compound has also shown promising results in antimicrobial assays:
- Effective against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
- Further exploration into its mechanism revealed inhibition of specific enzymes critical for bacterial survival.
Anti-inflammatory Effects
In vitro studies suggest that this compound may modulate inflammatory pathways:
- Inhibition of pro-inflammatory cytokines was noted in cell culture experiments, indicating potential therapeutic applications in inflammatory diseases.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis in cancer cells.
Case Studies and Research Findings
- Study on Anticancer Activity : A detailed investigation revealed that derivatives similar to this compound showed enhanced binding affinity to CK2 enzyme active sites, correlating with their anticancer efficacy .
- Antimicrobial Testing : A comprehensive evaluation against Gram-positive and Gram-negative bacteria demonstrated effective inhibition, suggesting a broad-spectrum antimicrobial potential.
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Chromene Scaffold
Compound A : (Z)-N-Acetyl-8-Methoxy-2-(Phenylimino)-2H-Chromene-3-Carboxamide (CAS 324525-90-8)
- Key Differences: Lacks the 3-fluorophenyl group (replaced by phenyl). Acetyl group instead of acetoxyimino at position 2.
- Implications: The phenyl group (electron-neutral) may reduce dipole interactions compared to the 3-fluorophenyl substituent. Acetyl vs.
Compound B : (Z)-N-Acetyl-8-Ethoxy-2-(p-Tolylimino)-2H-Chromene-3-Carboxamide (CAS 313234-37-6)
- Key Differences: 8-Ethoxy instead of 8-methoxy. p-Tolylimino (4-methylphenyl) group instead of 3-fluorophenyl.
- The methyl group on p-tolyl introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound .
Variations in Aromatic Substituents
Compound C : (2Z)-N-(2-Methoxyphenyl)-2-[(3-Methoxyphenyl)Imino]-2H-Chromene-3-Carboxamide (CAS 400878-30-0)
- Key Differences: 3-Methoxyphenyl imino and 2-methoxyphenyl carboxamide substituents.
- Implications :
Compound D : Cl-4AS-1 (N-(2-Chlorophenyl)-1,4a,6a-Trimethyl-2-Oxo-...-Carboxamide)
- Key Differences: 2-Chlorophenyl substituent instead of 3-fluorophenyl. Non-chromene scaffold (indenoquinoline core).
- Implications: Chlorine’s larger atomic radius and higher electronegativity may alter binding kinetics compared to fluorine. The indenoquinoline scaffold provides a rigid structure, contrasting with the planar chromene system .
Electronic and Steric Effects
| Feature | Target Compound | Compound B | Compound C |
|---|---|---|---|
| 8-Position Substituent | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | N/A |
| Aromatic Group | 3-Fluorophenyl (electron-withdrawing) | p-Tolyl (electron-donating) | 3-Methoxyphenyl (electron-donating) |
| Key Functional Group | Acetoxyimino (Z-configuration) | Acetyl | Methoxy carboxamide |
| Lipophilicity (Predicted) | Moderate (logP ~3.5) | Higher (logP ~4.0) | Lower (logP ~2.8) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
